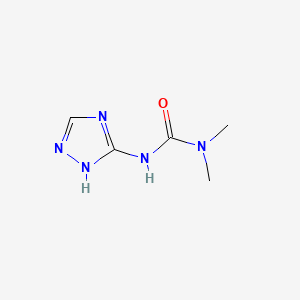![molecular formula C16H12ClN3O5S B13947899 5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 586392-50-9](/img/structure/B13947899.png)
5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid is an organic compound with a complex structure It is characterized by the presence of a chloro group, a nitrobenzoyl group, and a carbamothioylamino group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-methyl-3-nitrobenzoic acid, which is then chlorinated to introduce the chloro group. The resulting compound undergoes further reactions to introduce the carbamothioylamino group. The final step involves the coupling of the intermediate with benzoic acid under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and carbamothioylamino groups also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: This compound shares a similar benzoic acid core but lacks the nitrobenzoyl and carbamothioylamino groups.
5-Chloro-2-methyl-3-nitrobenzoic acid: Similar in structure but lacks the carbamothioylamino group.
2-Chloro-5-nitrobenzoic acid: Contains the nitro and chloro groups but lacks the methyl and carbamothioylamino groups.
Uniqueness
5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the combination of functional groups it possesses. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
586392-50-9 |
|---|---|
Formule moléculaire |
C16H12ClN3O5S |
Poids moléculaire |
393.8 g/mol |
Nom IUPAC |
5-chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12ClN3O5S/c1-8-10(3-2-4-13(8)20(24)25)14(21)19-16(26)18-12-6-5-9(17)7-11(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26) |
Clé InChI |
AYUZZOKBSVVHEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
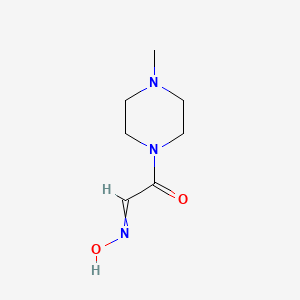
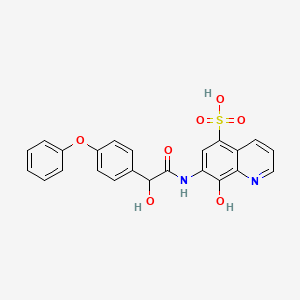
![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)
![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)
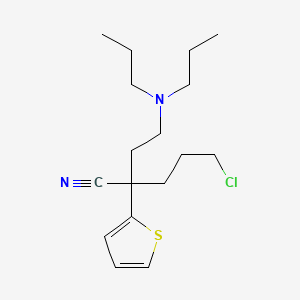




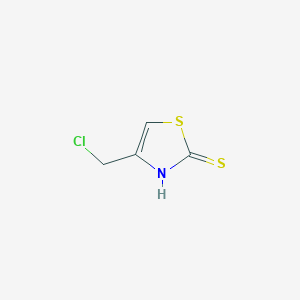
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
